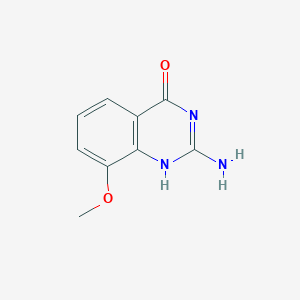

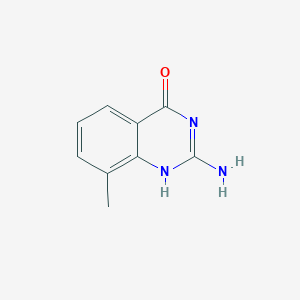

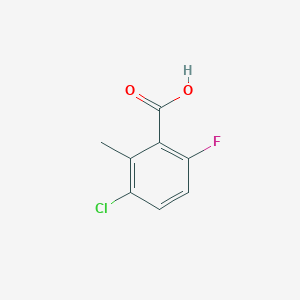

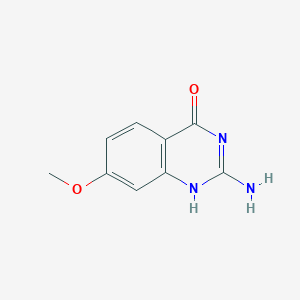

2-amino-8-methoxy-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of protein induced by vitamin K absence or antagonist-II involves complex biochemical synthesis. The industrial production methods typically include the use of enzyme-linked immunosorbent assays (ELISA) to detect and quantify the presence of this protein in plasma samples .

Análisis De Reacciones Químicas

Protein induced by vitamin K absence or antagonist-II undergoes various biochemical reactions, primarily involving its interaction with vitamin K-dependent processes. These reactions are crucial for its role as a tumor marker. Common reagents used in these reactions include monoclonal antibodies specific to protein induced by vitamin K absence or antagonist-II .

Aplicaciones Científicas De Investigación

Protein induced by vitamin K absence or antagonist-II is extensively used in scientific research, particularly in the fields of oncology and hepatology. It serves as a biomarker for hepatocellular carcinoma, aiding in early diagnosis, monitoring tumor aggressiveness, treatment responsiveness, and recurrence . Additionally, it is used in studies related to liver diseases and the effects of vitamin K antagonists .

Mecanismo De Acción

The mechanism of action of protein induced by vitamin K absence or antagonist-II involves its role as a biomarker for hepatocellular carcinoma. It is produced in the absence of vitamin K or in the presence of vitamin K antagonists, leading to the accumulation of abnormal prothrombin in the blood. This abnormal prothrombin is detected using specific monoclonal antibodies, providing a diagnostic tool for liver cancer .

Comparación Con Compuestos Similares

Protein induced by vitamin K absence or antagonist-II is unique compared to other biomarkers such as alpha-fetoprotein and Lens culinaris agglutinin-reactive alpha-fetoprotein. While alpha-fetoprotein has a sensitivity of 60% and specificity of 90% for hepatocellular carcinoma detection, protein induced by vitamin K absence or antagonist-II is more specific and correlates better with tumor aggressiveness and prognosis . Similar compounds include alpha-fetoprotein and Lens culinaris agglutinin-reactive alpha-fetoprotein .

Propiedades

IUPAC Name |

2-amino-8-methoxy-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPBOXADXAQLHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7964948.png)